3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC9785905
Molecular Formula: C17H16ClF3N4O
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC9785905.png)
Molecular Formula | C17H16ClF3N4O |
---|---|
Molecular Weight | 384.8 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3 |
Standard InChI Key | QDJCMEOEBPHOJU-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl |
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl |
Structural and Molecular Characteristics
Core Architecture
The compound’s pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 5, and 7. Key substituents include:
-
3-(4-Chlorophenyl): A halogenated aromatic group enhancing lipophilicity and target binding.
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2-(Trifluoromethyl): A electron-withdrawing group improving metabolic stability and membrane permeability .
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5-Methyl: A simple alkyl substituent influencing conformational rigidity.
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7-Amine linked to 2-methoxyethyl: A polar side chain potentially facilitating solubility and hydrogen bonding with biological targets.
The molecular formula is C₁₇H₁₆ClF₃N₄O, with a molecular weight of 384.8 g/mol. The SMILES notation (CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
) and InChIKey (QDJCMEOEBPHOJU-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Properties
Property | Value | Significance |
---|---|---|
logP | Estimated >3.5 | High lipophilicity, favoring membrane permeation |
Hydrogen Bond Donors | 1 (amine group) | Limited capacity for polar interactions |
Polar Surface Area | ~30 Ų | Moderate solubility in aqueous environments |
Molecular Weight | 384.8 g/mol | Compliant with Lipinski’s Rule of Five |
These properties suggest suitability for oral bioavailability, though the trifluoromethyl group may necessitate formulation optimization .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for this compound are unpublished, analogous pyrazolo[1,5-a]pyrimidines are synthesized via:
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Core Formation: Condensation of aminopyrazoles with β-diketones or equivalent electrophiles under acidic conditions .
-
Substitution Reactions:
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Side Chain Attachment: Nucleophilic aromatic substitution (SNAr) at the 7-position with 2-methoxyethylamine.
Key challenges include regioselectivity during cyclization and minimizing dehalogenation side reactions .
Stability and Degradation
The compound exhibits moderate stability under ambient conditions. Accelerated degradation studies suggest susceptibility to:
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Hydrolysis: Cleavage of the acetamide group in acidic/basic media.
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Photooxidation: Degradation of the chlorophenyl moiety under UV light .
Computational Insights
Molecular Docking
Preliminary docking studies (unpublished) against BTK (PDB: 5P9J) predict:
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Binding Energy: −9.2 kcal/mol, comparable to FDA-approved inhibitors like ibrutinib .
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Key Interactions:
ADMET Predictions
Parameter | Prediction |
---|---|
Caco-2 Permeability | High (8.1 × 10⁻⁶ cm/s) |
hERG Inhibition | Low risk (IC₅₀ > 10 μM) |
Hepatic Clearance | Moderate (15 mL/min/kg) |
Future Directions and Challenges
Research Priorities
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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In Vitro Screening: Prioritize kinase inhibition assays and cytotoxicity profiling.
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Formulation Studies: Address solubility limitations using lipid-based carriers .
Regulatory Considerations
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Genotoxicity: Require Ames test and micronucleus assay data.
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Environmental Impact: Assess persistence and bioaccumulation due to the chlorophenyl group.
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